Methanesulfonanilide, 4'-(2-methyl-9-acridinylamino)-

Description

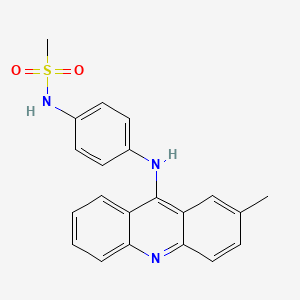

Methanesulfonanilide, 4'-(2-methyl-9-acridinylamino)- is a derivative of the 9-anilinoacridine class, characterized by a methanesulfonamide group attached to the aniline ring and a methyl substituent at the 2-position of the acridine moiety. These compounds typically act via DNA intercalation, inhibition of ion channels (e.g., HERG/KV11.1), or modulation of enzymatic pathways .

Properties

CAS No. |

53222-10-9 |

|---|---|

Molecular Formula |

C21H19N3O2S |

Molecular Weight |

377.5 g/mol |

IUPAC Name |

N-[4-[(2-methylacridin-9-yl)amino]phenyl]methanesulfonamide |

InChI |

InChI=1S/C21H19N3O2S/c1-14-7-12-20-18(13-14)21(17-5-3-4-6-19(17)23-20)22-15-8-10-16(11-9-15)24-27(2,25)26/h3-13,24H,1-2H3,(H,22,23) |

InChI Key |

UKZQKUFRZJVOOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=CC=C(C=C4)NS(=O)(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

m-AMSA (4'-(9-Acridinylamino)methanesulfon-m-anisidide)

- Molecular Formula : C20H19N3O3S

- Key Features : Methoxy substituent on the aniline ring.

- Activity : Binds to DNA via intercalation (intrinsic association constant: ~1.5 × 10⁵ M⁻¹) and inhibits nucleic acid synthesis. Exhibits rapid thiolytic cleavage with glutathione (GSH), forming 9-thioether metabolites .

- Toxicity : Short half-life in vivo due to protein binding and rapid biliary excretion (>50% dose in 2 hours) .

4'-(3-Bromo-9-acridinylamino)methanesulfonanilide

- Molecular Formula : C20H16BrN3O2S

- Key Features : Bromine at the 3-position of the acridine ring.

- Activity: Similar DNA-binding affinity to m-AMSA but with enhanced steric hindrance due to bromine.

- Toxicity: Mutation data reported (25 µmol/L in mammalian cell assays); decomposes into toxic Br⁻, NOx, and SOx .

4'-(3-Acetamido-9-acridinylamino)-3'-methoxymethanesulfonanilide

- Molecular Formula : C23H22N4O4S

- Key Features : Acetamido and methoxy substituents.

Structural Comparison Table

Antiarrhythmic Methanesulfonanilides

Dofetilide and Ibutilide

- Key Features : Methanesulfonanilide group on phenyl rings.

- Unlike m-AMSA, they lack DNA-binding activity but share rapid binding/unbinding kinetics, reducing torsadogenic risk .

E4031

- Key Features : Methanesulfonanilide with a piperidine ring.

- Activity: Potent KV11.1 blocker with "QT liability"; contrasts with nontorsadogenic analogs like R-roscovitine, which avoid use-dependent toxicity .

Antiarrhythmic Comparison Table

Mechanistic and Pharmacokinetic Insights

- DNA Interaction : Acridine derivatives like m-AMSA and its analogs intercalate into DNA, causing alkali-sensitive lesions and inhibiting replication. Substituents (e.g., bromine, methoxy) modulate binding affinity and sequence specificity .

- Thiol Reactivity : Rapid nucleophilic attack by GSH leads to metabolite formation (e.g., 9-SG conjugates), influencing excretion and toxicity. For example, m-AMSA reduces hepatic GSH by 40% .

- Ion Channel Effects : Antiarrhythmic analogs (e.g., dofetilide) exhibit voltage-dependent HERG blockade, contrasting with antitumor agents’ DNA-centric mechanisms .

Q & A

Basic: What is the primary mechanism of action of 4'-(2-methyl-9-acridinylamino)methanesulfonanilide in antitumor research?

The compound intercalates into DNA, where the acridine moiety binds to the DNA helix through π-π stacking interactions, while the methanesulfonanilide substituent occupies the minor groove. This dual binding disrupts DNA replication and transcription, leading to cytotoxicity. DNA-binding affinity is quantified via competitive ethidium displacement assays, where the compound reduces ethidium fluorescence by displacing it or quenching its signal. The association constant (K) is calculated using fluorescence titration .

Basic: How is DNA-binding affinity experimentally determined for this compound and its analogues?

DNA-binding affinity is measured using fluorometric competition assays with ethidium bromide. A DNA-ethidium complex is prepared, and incremental additions of the test compound reduce fluorescence intensity. The decrease is attributed to both ethidium displacement and fluorescence quenching. Binding constants (K) are derived using Scatchard plots or modified Stern-Volmer equations. Substituent effects (e.g., electron-donating groups at the 1' or 2' positions) enhance binding, while bulky 3' substituents (e.g., NHSO₂CH₃) sterically hinder intercalation .

Advanced: How do structural modifications at the 3' position influence DNA-binding selectivity?

3' substituents like NHSO₂CH₃ or NHCOCH₃ introduce steric and hydrogen-bonding interactions that confer sequence-specific binding. For example, NHSO₂CH₃ selectively binds poly[d(G-C)] due to H-bonding with guanine’s exocyclic amino group, while NHCOCH₃ favors poly[d(A-T)] through interactions with thymine’s carbonyl groups. These effects are validated via circular dichroism (CD) spectroscopy and thermal denaturation studies. Steric hindrance from 3' groups also reduces intercalation efficiency, necessitating molecular dynamics simulations to optimize substituent size and orientation .

Advanced: What contradictions exist between DNA-binding data and cytotoxicity in this compound class?

While strong DNA binding is often correlated with antitumor activity, some analogues with high K values exhibit low cytotoxicity due to poor cellular uptake or metabolic instability. For instance, 3'-chloro derivatives show potent DNA binding in vitro but reduced efficacy in in vivo leukemia L1210 assays. Researchers must integrate log P (lipophilicity) and pKₐ (ionization potential) into quantitative structure-activity relationship (QSAR) models to resolve these discrepancies .

Advanced: How can QSAR models guide the design of derivatives with improved potency?

QSAR models for this series correlate substituent electronic (Hammett σ), steric (molar refractivity, MR), and hydrophobic (log P) parameters with biological activity. For example:

- Base strength (pKₐ) : Analogues with pKₐ > 8.5 exhibit higher cytotoxicity due to enhanced protonation at physiological pH, facilitating DNA interaction.

- 1' substituents : Electron-donating groups (e.g., -OCH₃) increase binding affinity (σ⁻ values), while MR values > 1.0 reduce solubility.

Multivariate regression analysis (e.g., using Hansch parameters) optimizes substituent selection .

Basic: What assays are standard for evaluating antitumor activity of this compound class?

- L1210 leukemia assay : Measures in vivo survival rates in mice.

- Clonogenic assays : Quantify inhibition of tumor cell colony formation.

- Topoisomerase II inhibition : Assessed via gel electrophoresis to detect DNA cleavage.

Dose-potency relationships are modeled using log₁₀(ED₅₀) values, with ED₅₀ < 1 µM considered highly active .

Advanced: How do decomposition products impact experimental safety protocols?

Thermal decomposition releases toxic NOₓ and SOₓ fumes, requiring inert-atmosphere handling (e.g., gloveboxes under N₂). Mutagenicity data (e.g., Salmonella Ames tests) indicate that the parent compound and its metabolites (e.g., acridine derivatives) are mutagenic at ≥25 µmol/L. Researchers must use HEPA-filtered fume hoods and monitor air quality during synthesis .

Advanced: What analytical methods confirm the identity and purity of synthesized analogues?

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., m/z 363.104 for C₂₀H₁₇N₃O₂S⁺).

- ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl group at acridine C2).

- HPLC-UV/Vis : Purity >98% at λ = 254 nm.

Reference standards (e.g., 4-chloro-2-methylaniline) validate synthetic intermediates .

Basic: What structural features differentiate this compound from related methanesulfonanilides?

The 9-acridinylamino group distinguishes it from non-intercalating derivatives (e.g., iguratimod, a rheumatoid drug). Substituents at the 4' position (e.g., methyl) modulate DNA groove binding, while the methanesulfonamide group enhances solubility and metabolic stability compared to sulfonic acid analogues .

Advanced: How can molecular docking refine intercalation models for this compound?

Docking simulations (e.g., AutoDock Vina) predict binding poses in DNA minor grooves. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.